molecular formula C21H24N4O3S3 B11265703 2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3-(methylthio)phenyl)acetamide

2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B11265703
M. Wt: 476.6 g/mol
InChI Key: KQLNGIVFYDOXDQ-UHFFFAOYSA-N
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Description

2-[5-Amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with amino, ethylsulfanyl, and methylbenzenesulfonyl groups, as well as an acetamide moiety linked to a methylsulfanylphenyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Introduction of Substituents: The amino, ethylsulfanyl, and methylbenzenesulfonyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and controlled temperatures to ensure selective substitution.

    Acetamide Formation: The acetamide moiety is introduced by reacting the pyrazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the pyrazole derivative with the methylsulfanylphenyl group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl and methylsulfanyl groups can undergo oxidation to form sulfoxides and sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its unique structural features.

    Material Science: The compound’s ability to undergo various chemical modifications makes it a candidate for developing new materials with specific properties.

    Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways due to its diverse functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their functions. The presence of amino and sulfonyl groups suggests potential interactions with biological macromolecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-Amino-3-(methylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
  • 2-[5-Amino-3-(ethylsulfanyl)-4-(4-chlorobenzenesulfonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Uniqueness

The unique combination of ethylsulfanyl and methylsulfanyl groups, along with the specific substitution pattern on the pyrazole ring, distinguishes this compound from its analogs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.

Properties

Molecular Formula

C21H24N4O3S3

Molecular Weight

476.6 g/mol

IUPAC Name

2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H24N4O3S3/c1-4-30-21-19(31(27,28)17-10-8-14(2)9-11-17)20(22)25(24-21)13-18(26)23-15-6-5-7-16(12-15)29-3/h5-12H,4,13,22H2,1-3H3,(H,23,26)

InChI Key

KQLNGIVFYDOXDQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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